Pentafluoropropionaldehyde methyl hemiacetal
Overview
Description
Pentafluoropropionaldehyde methyl hemiacetal is a perfluorinated compound with the chemical formula C₄H₅F₅O₂ . It is known for its use as a propellant in aerosol inhalation products and has applications in various research fields . The compound is characterized by its unique structure, which includes a hemiacetal functional group.
Mechanism of Action
Target of Action
Pentafluoropropionaldehyde methyl hemiacetal is a perfluorinated compound As a hemiacetal, it may interact with various biological molecules, particularly those containing carbonyl groups .
Mode of Action
The mode of action of this compound involves the formation of hemiacetals and acetals . The mechanism includes:
Biochemical Pathways
Hemiacetals and acetals play a significant role in various biochemical processes, including carbohydrate chemistry .
Pharmacokinetics
As a perfluorinated compound, it may exhibit unique pharmacokinetic properties .
Result of Action
As a hemiacetal, it may participate in various chemical reactions, potentially influencing cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentafluoropropionaldehyde methyl hemiacetal can be synthesized through the reaction of pentafluoropropionaldehyde with methanol. The reaction typically involves the following steps :
Protonation of the carbonyl group: The carbonyl group of pentafluoropropionaldehyde is protonated using an acid catalyst.
Nucleophilic attack by methanol: Methanol acts as a nucleophile and attacks the protonated carbonyl group.
Formation of hemiacetal: The intermediate formed undergoes deprotonation to yield this compound.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction is typically carried out in a controlled environment to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Pentafluoropropionaldehyde methyl hemiacetal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pentafluoropropionic acid.
Reduction: Reduction reactions can convert the hemiacetal group to an alcohol.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Pentafluoropropionic acid.
Reduction: Pentafluoropropanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Pentafluoropropionaldehyde methyl hemiacetal has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Studied for its potential effects on biological systems, including its bone resorption activity.
Medicine: Investigated for its use in aerosol inhalation products.
Industry: Utilized as a propellant in aerosol products and in the production of fluorinated compounds.
Comparison with Similar Compounds
Similar Compounds
- Pentafluoropropionaldehyde ethyl hemiacetal
- Pentafluoropropionaldehyde hydrate
- Pentafluoropropionaldehyde methyl ether
Uniqueness
Pentafluoropropionaldehyde methyl hemiacetal is unique due to its specific structure and properties, which include high stability and reactivity in various chemical reactions. Its perfluorinated nature also makes it distinct from other hemiacetals .
Properties
IUPAC Name |
2,2,3,3,3-pentafluoro-1-methoxypropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F5O2/c1-11-2(10)3(5,6)4(7,8)9/h2,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHGKXFQZUUSHPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(C(F)(F)F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70886373 | |
Record name | Pentafluoropropionaldehyde methyl hemiacetal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70886373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59872-84-3 | |
Record name | 2,2,3,3,3-Pentafluoro-1-methoxy-1-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59872-84-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Propanol, 2,2,3,3,3-pentafluoro-1-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059872843 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Propanol, 2,2,3,3,3-pentafluoro-1-methoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pentafluoropropionaldehyde methyl hemiacetal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70886373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,3,3,3-pentafluoro-1-methoxypropanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.318 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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